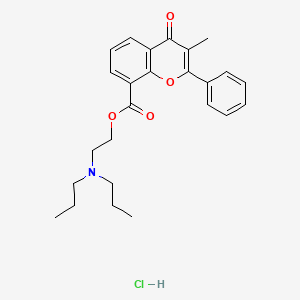
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure and the presence of acetate groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diethyl precursors: Using diethyl-substituted precursors, cyclization can be achieved through acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized pyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) exerts its effects involves interactions with molecular targets and pathways. This can include:
Enzyme inhibition or activation: Binding to specific enzymes and altering their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Metabolic pathways: Participating in or altering metabolic processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-4-ol derivatives: Compounds with similar pyran structures but different substituents.
Tetrahydropyran derivatives: Compounds with a fully saturated pyran ring.
Acetate derivatives: Compounds with acetate groups attached to different core structures.
Uniqueness
2H-Pyran-4-ol,2,6-diethyltetrahydro-,acetate,(2alpha,4alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
[(2S,6R)-2,6-diethyloxan-4-yl] acetate |
InChI |
InChI=1S/C11H20O3/c1-4-9-6-11(13-8(3)12)7-10(5-2)14-9/h9-11H,4-7H2,1-3H3/t9-,10+,11? |
InChI-Schlüssel |
UYOGIVPNUFSNSY-ZACCUICWSA-N |
Isomerische SMILES |
CC[C@H]1CC(C[C@H](O1)CC)OC(=O)C |
Kanonische SMILES |
CCC1CC(CC(O1)CC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
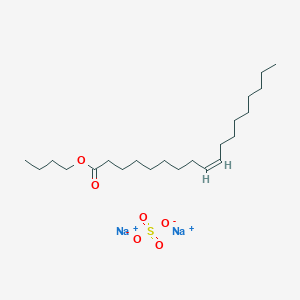
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
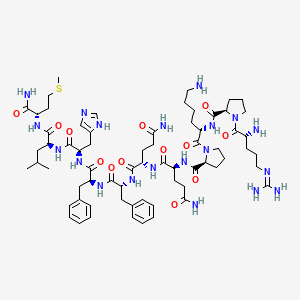

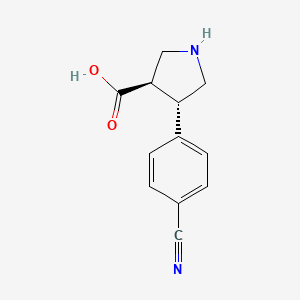

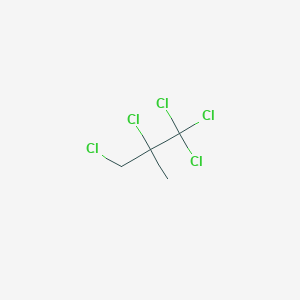
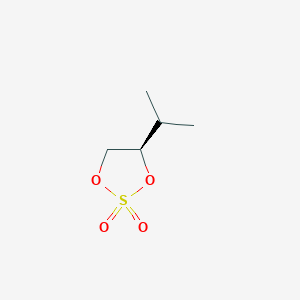

![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
